molecular formula C8H8O2 B562243 Anisaldehyde-[7-13C] CAS No. 95537-93-2

Anisaldehyde-[7-13C]

Cat. No.: B562243
CAS No.: 95537-93-2
M. Wt: 137.142
InChI Key: ZRSNZINYAWTAHE-PTQBSOBMSA-N
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Description

Anisaldehyde-[7-13C] is a carbon-13 isotopically labeled compound, specifically a labeled form of anisaldehyde. Anisaldehyde, also known as 4-methoxybenzaldehyde, is an aromatic aldehyde with a methoxy group attached to the benzene ring. The carbon-13 isotope is a stable isotope of carbon, which is commonly used in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisaldehyde-[7-13C] can be synthesized through the oxidation of 4-methoxytoluene (p-cresyl methyl ether) using manganese dioxide. The reaction involves converting the methyl group to the aldehyde group. Another method involves the oxidation of anethole, a related fragrance compound, using ozonolysis in a system composed of water and ethyl acetate .

Industrial Production Methods: Industrial production of anisaldehyde typically involves the oxidation or methylation of p-cresol or anisole in organic solvents under hazardous conditions of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: Anisaldehyde-[7-13C] undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, manganese dioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Anisic acid.

    Reduction: Anisyl alcohol.

    Substitution: Nitroanisaldehyde, haloanisaldehyde.

Scientific Research Applications

Anisaldehyde-[7-13C] is widely used in scientific research due to its isotopic labeling, which makes it valuable in:

Comparison with Similar Compounds

    Vanillin: Structurally similar to anisaldehyde, with a hydroxyl group instead of a methoxy group.

    Benzaldehyde: Lacks the methoxy group, simpler structure.

    Salicylaldehyde: Contains a hydroxyl group ortho to the aldehyde group.

Uniqueness: Anisaldehyde-[7-13C] is unique due to its isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its methoxy group also imparts specific chemical properties, making it useful in various synthetic and industrial applications .

Properties

IUPAC Name

4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSNZINYAWTAHE-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675629
Record name 4-Methoxy(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95537-93-2
Record name 4-Methoxy(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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